molecular formula C11H14N2 B8672289 methyl-(6-methyl-1H-indol-3-ylmethyl)-amine

methyl-(6-methyl-1H-indol-3-ylmethyl)-amine

Cat. No.: B8672289
M. Wt: 174.24 g/mol
InChI Key: LXGDACYYSDBMPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-(6-methyl-1H-indol-3-ylmethyl)-amine is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

N-methyl-1-(6-methyl-1H-indol-3-yl)methanamine

InChI

InChI=1S/C11H14N2/c1-8-3-4-10-9(6-12-2)7-13-11(10)5-8/h3-5,7,12-13H,6H2,1-2H3

InChI Key

LXGDACYYSDBMPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)CNC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 6-methyl-1H-indole-3-carbaldehyde (0.96 g, Lit. 5) in methanol (15 ml) was added at 22° C. acetic acid (1.7 ml) and a solution of methylamine in tetrahydrofurane (2 M, 12.0 ml). After stirring for 1 h, sodium cyanoborohydride (0.76 g) was added in 5 portions and stirring was continued for 2 h. The mixture was evaporated and the residue partitioned between aqueous hydrochloric acid (1 N) and dichloromethane. The pH of the aqueous layer was adjusted to 14 using sodium hydroxide followed by extraction with dichloromethane. The organic layer was dried and evaporated to give crude methyl-(6-methyl-1H-indol-3-ylmethyl)-amine.
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.76 g
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.